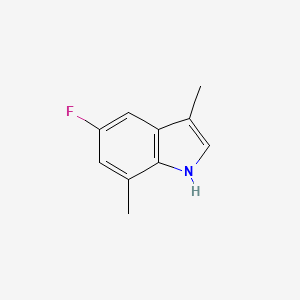

5-Fluoro-3,7-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOSCLNLSCERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 3,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, and 5-Fluoro-3,7-dimethyl-1H-indole is no exception. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's proton and carbon framework, as well as the influence of the fluorine substituent, can be obtained.

The 1H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals for the aromatic protons, the methyl groups, and the N-H proton of the indole (B1671886) ring.

The protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns. The presence of the fluorine atom at the 5-position influences the chemical shifts of the adjacent protons at the 4 and 6 positions. Furthermore, spin-spin coupling between the fluorine atom and these protons results in additional splitting of their signals, providing clear evidence for the position of the fluorine substituent. The methyl groups at the 3 and 7 positions typically appear as sharp singlets in the upfield region of the spectrum, confirming their attachment to quaternary carbons. The N-H proton of the indole ring usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.0-7.2 | s | - |

| H-4 | ~7.0-7.2 | dd | J(H-4, H-6) ≈ 2.5, J(H-4, F-5) ≈ 9.0 |

| H-6 | ~6.7-6.9 | dd | J(H-6, H-4) ≈ 2.5, J(H-6, F-5) ≈ 9.0 |

| 3-CH3 | ~2.2-2.4 | s | - |

| 7-CH3 | ~2.4-2.6 | s | - |

| N-H | ~7.8-8.2 | br s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The 13C NMR spectrum complements the 1H NMR data by providing a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the hybridization state of the carbon atoms (sp2 for the aromatic and pyrrole (B145914) rings, and sp3 for the methyl groups).

The carbon atom directly bonded to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), which is a definitive indicator of the fluorination site. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atom. The chemical shifts of the carbons in the indole ring are consistent with their positions within the heterocyclic system.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C-2 | ~122-124 | - |

| C-3 | ~110-112 | - |

| C-3a | ~128-130 | d, J(C-3a, F-5) ≈ 5-10 |

| C-4 | ~105-107 | d, J(C-4, F-5) ≈ 20-25 |

| C-5 | ~155-158 | d, 1J(C-5, F) ≈ 230-240 |

| C-6 | ~108-110 | d, J(C-6, F-5) ≈ 20-25 |

| C-7 | ~118-120 | - |

| C-7a | ~130-132 | d, J(C-7a, F-5) ≈ 5-10 |

| 3-CH3 | ~9-11 | - |

| 7-CH3 | ~15-17 | - |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

19F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The 19F NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

The multiplicity of the 19F signal will be a doublet of doublets, arising from coupling to the ortho-protons at the C-4 and C-6 positions. The magnitude of these coupling constants (JHF) provides further confirmation of the substitution pattern on the benzene (B151609) ring.

Table 3: 19F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-5 | ~ -120 to -130 | dd | J(F-5, H-4) ≈ 9.0, J(F-5, H-6) ≈ 9.0 |

Note: Chemical shifts are relative to a standard (e.g., CFCl3) and can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show a correlation between the aromatic protons H-4 and H-6, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show correlations between H-2 and C-2, H-4 and C-4, H-6 and C-6, and the methyl protons with their respective methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show correlations between the 7-CH3 protons and the H-6 proton, providing further evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of this compound and offers insights into its fragmentation pattern upon ionization. The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]+) corresponding to the exact mass of the C10H10FN isotope, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is characteristic of the indole ring system. Common fragmentation pathways may include the loss of a methyl group ([M-CH3]+) or the retro-Diels-Alder cleavage of the pyrrole ring. The presence of the fluorine atom would be evident in the isotopic pattern of the molecular ion and fragment ions.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Relative Intensity |

|---|---|---|---|

| [M]+ | 163.0797 | ~163 | High |

| [M-H]+ | 162.0719 | ~162 | Moderate |

| [M-CH3]+ | 148.0566 | ~148 | Moderate to High |

Note: Observed m/z values and relative intensities are typical and can vary depending on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would display several key absorption bands.

A sharp absorption band in the region of 3400-3500 cm-1 is characteristic of the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and methyl groups would appear in the region of 2850-3100 cm-1. The C=C stretching vibrations of the aromatic ring would be observed in the 1500-1600 cm-1 region. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm-1, providing clear evidence for the presence of the fluorine substituent.

Table 5: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3400-3500 | Sharp, Moderate |

| Aromatic C-H | Stretch | ~3000-3100 | Moderate |

| Methyl C-H | Stretch | ~2850-2950 | Moderate |

| C=C | Aromatic Ring Stretch | ~1500-1600 | Moderate to Strong |

| C-F | Stretch | ~1200-1300 | Strong |

Note: Wavenumbers and intensities are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Electronic Spectroscopy for Excited State Characterization

The electronic structure and photophysical properties of indole and its derivatives are of significant interest due to their role as chromophores in biological systems, such as the amino acid tryptophan. The substitution of hydrogen with a fluorine atom and methyl groups, as in this compound, induces notable changes in the electronic landscape of the parent indole molecule. Electronic spectroscopy serves as a powerful tool to probe these changes, particularly in characterizing the nature of the lowest electronically excited singlet states, famously designated as ¹Lₐ and ¹Lₑ.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-visible absorption spectrum of indole derivatives in the vapor phase or in nonpolar solvents is primarily characterized by two overlapping electronic transitions, the ¹Lₑ and ¹Lₐ bands. The ¹Lₑ transition is typically lower in energy and exhibits a sharp, structured vibrational progression, whereas the ¹Lₐ transition is generally broader, more intense, and located at higher energy.

For this compound, the absorption spectrum is expected to show these characteristic features. The substitution at the C5 position with an electron-withdrawing fluorine atom can influence the relative energies of these states. Computational studies on substituted indoles suggest that small substitutions on the six-membered ring can have a significant effect on the ground state electronic structure. chemrxiv.org The electronic transitions are sensitive to the substituent's electronic nature and position. The spectrum would arise from the promotion of a π electron to an antibonding π* orbital (π → π* transition). The precise peak positions and intensities would be unique to this specific substitution pattern, reflecting the combined electronic effects of the fluoro and dimethyl groups.

Table 1: Expected UV-Visible Absorption Characteristics of Indole Derivatives

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Spectral Features |

|---|---|---|---|

| ¹Lₑ | 270 - 290 | Low to Moderate | Sharp, vibronically structured |

Note: The exact values for this compound would require experimental measurement, but are expected to fall within these general ranges for indole chromophores.

Rotationally Resolved Electronic Spectroscopy for Singlet State Structures (S₁, Lₐ, Lₑ)

Rotationally resolved electronic spectroscopy in a molecular beam provides definitive insights into the geometric and electronic structure of molecules in their ground (S₀) and first excited (S₁) singlet states. By analyzing the rotational fine structure of a specific vibronic band, it is possible to determine the molecule's rotational constants, the orientation of the transition dipole moment (TDM), and the permanent electric dipole moments in both electronic states. ru.nl

This technique has been successfully applied to various indole derivatives to unambiguously determine the character of the lowest excited singlet state (S₁). ru.nlnih.gov For indole itself and most of its derivatives, the S₁ state is of ¹Lₑ character. ru.nl The distinction between the ¹Lₐ and ¹Lₑ states is crucial; they differ in their charge distribution and, consequently, their electric dipole moments and TDM orientations. The ¹Lₑ state has a smaller dipole moment compared to the highly polar ¹Lₐ state. hhu.de

In a hypothetical study of this compound, the analysis would proceed as follows:

A high-resolution fluorescence excitation or resonance-enhanced multiphoton ionization (REMPI) spectrum of the 0-0 band (the transition from the lowest vibrational level of S₀ to the lowest vibrational level of S₁) would be recorded.

This complex spectrum, composed of thousands of individual rotational lines, would be fitted using an evolutionary algorithm approach to a rigid asymmetric rotor Hamiltonian. ru.nl

The fit yields precise rotational constants (A, B, C) for both the S₀ and S₁ states, which depend on the molecule's geometry.

By applying a static electric field (a technique known as Stark spectroscopy), the permanent electric dipole moments (µ) for both states can be determined from the splitting of the rotational lines. ru.nlnih.gov

The analysis also yields the angles (θ, φ) defining the orientation of the TDM within the molecule's inertial frame.

The combination of the determined dipole moments and TDM orientation allows for a definitive assignment of the S₁ state as having either ¹Lₑ or ¹Lₐ character. For the related compound 5-fluoroindole (B109304), the S₁ state has been confirmed to be the ¹Lₑ state. nih.govresearchgate.net

Analysis of Fluorine Position Influence on Electronic States and Transition Dipole Moments

The position of the fluorine substituent on the indole ring profoundly modulates the mixing between the ¹Lₐ and ¹Lₑ states. A comparative study of 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole (B127801) using rotationally resolved electronic Stark spectroscopy has provided a clear picture of this positional dependence. nih.govresearchgate.net

In this context, the lowest two electronically excited singlet states of indole derivatives are labeled as Lₐ or Lₑ based on the orientation of the transition dipole moment (TDM) and the magnitude of the permanent electric dipole moment. nih.govresearchgate.net For 5-fluoroindole, the S₁ state is predominantly of ¹Lₑ character. However, moving the fluorine atom to the 4- or 6-position introduces an increasing amount of ¹Lₐ character into the S₁ state. nih.govresearchgate.net This mixing of states dramatically influences the orientation of the TDM. nih.govresearchgate.net

For 4-fluoroindole, while the TDM orientation is affected by some mixing, the change in the permanent dipole moment upon excitation still allows for a clear assignment of the S₁ state as being mainly ¹Lₑ. nih.govresearchgate.net In stark contrast, for 6-fluoroindole, the states are so heavily mixed that the traditional Lₐ/Lₑ nomenclature begins to break down, as the TDM orientation is no longer a reliable identifier of the state's nature. nih.govresearchgate.net

The study of 5-fluoroindole provides the most relevant model for this compound. The fluorine atom at the 5-position serves to stabilize the ¹Lₑ state as the lowest excited singlet state with minimal mixing from the ¹Lₐ state. This leads to a well-defined electronic character for the S₁ state, which is expected to be preserved in the 3,7-dimethyl derivative, with the methyl groups providing additional, smaller perturbations.

Table 2: Comparison of Excited State Properties for Fluoroindole Isomers

| Compound | S₁ State Character | TDM Angle (θᵥ) | Comments |

|---|---|---|---|

| 5-Fluoroindole | Primarily ¹Lₑ | -38° | Clear ¹Lₑ assignment based on TDM and dipole moment. nih.gov |

| 4-Fluoroindole | Mainly ¹Lₑ | +63° | Increased Lₐ/Lₑ mixing influences TDM, but dipole moment confirms ¹Lₑ nature. nih.govresearchgate.net |

| 6-Fluoroindole | Heavily Mixed | +5° | Strong Lₐ/Lₑ mixing; traditional nomenclature breaks down. nih.govresearchgate.net |

Data sourced from a study on fluoroindole isomers. nih.govresearchgate.net The TDM angle describes the orientation of the transition dipole moment in the molecular frame.

This analysis underscores the critical role that substituent position plays in dictating the photophysical behavior of indole derivatives. For this compound, the fluorine at the 5-position is the dominant electronic director, ensuring that the lowest excited singlet state is a relatively pure ¹Lₑ state.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 3,7 Dimethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties.

While specific DFT data for 5-Fluoro-3,7-dimethyl-1H-indole is not present in the available literature, studies on similar molecules demonstrate the utility of this approach. For instance, DFT calculations are often employed to determine the optimized geometry and vibrational frequencies of substituted indoles. These calculations can also elucidate the effects of substituents, such as fluorine and methyl groups, on the electronic properties of the indole (B1671886) ring.

Table 1: Representative DFT-Calculated Properties for a Substituted Indole Analog (Note: This data is illustrative and not specific to this compound)

| Parameter | Calculated Value |

|---|---|

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| C-F Bond Length | Z Å |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The fluorine and methyl substituents would be expected to modulate the energies and distributions of the HOMO and LUMO orbitals.

Table 2: Representative FMO Properties for a Substituted Indole Analog (Note: This data is illustrative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -A |

| LUMO | -B |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal information about hyperconjugation and intermolecular interactions.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery and development.

Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. These simulations also provide an estimate of the binding affinity, which is a measure of the strength of the interaction.

While no specific docking studies for this compound have been reported, research on other indole derivatives has shown that they can bind to a variety of protein targets. For example, some substituted indoles have been investigated as inhibitors of enzymes like tubulin. epa.gov Docking studies for this compound would involve selecting a relevant protein target and using computational algorithms to predict the binding mode and score the interaction.

Table 3: Representative Docking Results for a Substituted Indole Analog with a Target Protein (Note: This data is illustrative and not specific to this compound)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -X |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2, ... |

By analyzing the results of molecular docking studies, researchers can elucidate the key molecular recognition mechanisms. This involves identifying the specific amino acid residues in the protein's binding site that form important interactions with the ligand. Understanding these mechanisms is crucial for designing more potent and selective molecules.

For this compound, such an analysis would focus on the role of the fluoro and dimethyl substitutions in the binding interaction. For instance, the fluorine atom could participate in hydrogen bonding or other electrostatic interactions, while the methyl groups could engage in hydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.gov

The development of QSAR models for indole derivatives has been a subject of considerable research, providing a framework for predicting the biological activities of new analogues like this compound. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: These models utilize descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and quantum-chemical descriptors. For a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives with antitubercular activity, a linear QSAR model was developed using principal component regression (PCR). nih.gov This study demonstrated that a linear relationship could be established between molecular descriptors and the inhibitory activity of the compounds. nih.gov Although the specific descriptors for this compound are not detailed in the available literature, a similar approach could be employed. A hypothetical 2D-QSAR study would involve calculating a range of descriptors for a series of related compounds and using statistical methods to build a predictive model.

3D-QSAR: These models consider the three-dimensional structure of the molecules and their interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMSIA) are used to build these models. For a set of novel nitrogen-mustard compounds, a 3D-QSAR model was successfully developed, indicating strong stability and good predictive ability. nih.gov For this compound, a 3D-QSAR study would involve aligning a set of analogous active compounds and calculating steric and electrostatic fields around them to correlate with their biological activity.

A hypothetical workflow for developing QSAR models for this compound and its analogues would involve:

Data Set Selection: A series of indole derivatives with known biological activity would be compiled.

Molecular Modeling and Alignment: 3D structures would be generated and aligned based on a common scaffold.

Descriptor Calculation: A variety of 2D and 3D descriptors would be calculated.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The core of any QSAR study is the correlation of calculated molecular descriptors with observed biological responses. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

For indole derivatives, several types of descriptors have been shown to be important for their biological activity. In a study on antitubercular indole derivatives, descriptors derived from principal component analysis of various molecular properties were used to build a predictive model. nih.gov Another study on nitrogen-mustard compounds found that the "Min electrophilic react index for a C atom" had the greatest effect on the compound's activity. nih.gov

For this compound, key theoretical descriptors that would likely be correlated with its biological responses include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. These descriptors are crucial for understanding the reactivity and interaction of the molecule with biological targets.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the three-dimensional shape of the molecule.

Lipophilicity Descriptors: The logarithm of the partition coefficient (logP), which is a measure of the molecule's hydrophobicity and its ability to cross cell membranes.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the atoms in the molecule.

The following table provides a hypothetical set of calculated molecular descriptors for this compound, which would be used in a QSAR analysis.

| Descriptor Category | Descriptor Example | Hypothetical Value | Potential Biological Relevance |

| Electronic | HOMO Energy | -5.8 eV | Electron-donating ability, reactivity |

| LUMO Energy | -0.5 eV | Electron-accepting ability, reactivity | |

| Dipole Moment | 2.5 D | Polarity, interaction with polar residues | |

| Steric | Molecular Volume | 180 ų | Size, fit into binding pockets |

| Surface Area | 200 Ų | Interaction surface with target | |

| Lipophilicity | logP | 3.2 | Membrane permeability, solubility |

| Topological | Wiener Index | 550 | Molecular branching and compactness |

These descriptors would then be used to build a mathematical model that could predict the biological activity of other similar compounds, thereby guiding the synthesis of new and more potent analogues.

Computational Analysis of Electron Spectra (UV, Valence Ionization, Core Ionization, X-ray Emission)

UV-Visible Spectroscopy: The UV-visible absorption spectrum of a molecule is determined by the electronic transitions from occupied to unoccupied molecular orbitals. Theoretical calculations using time-dependent DFT (TD-DFT) can accurately predict the excitation energies and oscillator strengths of these transitions. researchgate.net For the parent indole, the UV spectrum shows characteristic absorption bands in the range of 200-300 nm. acs.org The introduction of fluoro and methyl substituents on the indole ring is expected to cause a shift in these absorption bands. The fluorine atom, being an electron-withdrawing group, and the methyl groups, being electron-donating, will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the energy of the electronic transitions.

Valence Ionization Spectroscopy: Valence photoelectron spectroscopy (PES) measures the energy required to remove electrons from the valence molecular orbitals. units.it The ionization energies can be calculated theoretically using methods such as the Outer Valence Green's Function (OVGF) or by calculating the energy difference between the neutral molecule and the corresponding cation (ΔSCF). acs.org For indole, the first ionization energy is approximately 7.9 eV. acs.org The substitution pattern on this compound will modulate the energies of the valence orbitals, leading to a unique photoelectron spectrum that can be predicted computationally.

Core Ionization Spectroscopy: Core-level photoelectron spectroscopy, often using X-rays (XPS), probes the binding energies of the core electrons (e.g., C 1s, N 1s, F 1s). These binding energies are sensitive to the chemical environment of the atom. units.it DFT calculations can predict these core electron binding energies (CEBEs) with high accuracy. nih.gov For this compound, distinct CEBEs would be expected for the different carbon atoms in the molecule, as well as for the nitrogen and fluorine atoms, reflecting their unique chemical environments.

X-ray Emission Spectroscopy (XES): XES is a complementary technique to XPS that involves the decay of a core-hole state. The resulting spectrum provides information about the occupied valence orbitals. researchgate.net Theoretical calculations can predict the X-ray emission spectra, which can aid in the detailed assignment of the electronic structure. mdpi.comresearchgate.net

The following table summarizes the predicted spectral properties for this compound based on computational studies of related indole derivatives.

| Spectral Technique | Predicted Property | Expected Observation | Computational Method |

| UV-Visible | λmax | Shifted relative to indole due to substituents | TD-DFT |

| Valence Ionization (PES) | First Ionization Energy | Modified from indole's 7.9 eV | ΔSCF, OVGF |

| Core Ionization (XPS) | C 1s, N 1s, F 1s Binding Energies | Distinct values for each unique atom | ΔDFT |

| X-ray Emission (XES) | Emission energies | Characteristic spectrum reflecting occupied MOs | DFT-based methods |

Mechanistic Insights into the Biological Activity of 5 Fluoro 3,7 Dimethyl 1h Indole Analogs in Vitro

General Biological Activities of Indole (B1671886) Derivatives

Indole derivatives represent a vast and diverse class of heterocyclic compounds that are fundamental to many biological processes. They are found in essential amino acids like tryptophan and are precursors to important biomolecules such as the neurotransmitter serotonin (B10506). The indole nucleus is a common feature in many pharmaceuticals, underscoring its therapeutic importance. epa.govnih.gov

The biological activities of indole derivatives are extensive and well-documented. They are known to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties, among others. nih.govnih.gov The versatility of the indole scaffold allows for chemical modifications at various positions, leading to a wide range of pharmacological effects. For instance, the introduction of different substituents on the indole ring can significantly modulate the biological activity of the resulting compound. nih.gov

Fluorination of the indole ring, in particular, has been shown to enhance the biological profile of these compounds. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, improve its metabolic stability, and increase its binding affinity to target enzymes and receptors.

Antimicrobial Action Mechanisms

Analogs of 5-Fluoro-3,7-dimethyl-1H-indole have demonstrated significant potential as antimicrobial agents, acting through various mechanisms to inhibit the growth and virulence of pathogenic bacteria.

Disruption of Bacterial Cell Membranes and Biofilm Inhibition

One of the key antimicrobial strategies of indole derivatives is the disruption of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and protect the bacteria from antibiotics and host immune responses.

Several studies have shown that fluorinated indole analogs can effectively inhibit biofilm formation in a variety of pathogenic bacteria. For example, 5-fluoroindole (B109304) has been shown to inhibit biofilm formation in Serratia marcescens in a dose-dependent manner. Similarly, other derivatives such as 3-indoleacetonitrile, 6-fluoroindole (B127801), and 5-fluoro-2-methylindole (B1303453) have also demonstrated significant biofilm inhibitory activity. The mechanism of biofilm inhibition by these compounds is often linked to the interference with quorum sensing, a bacterial cell-to-cell communication process that regulates biofilm formation and other virulence factors.

**Table 1: Biofilm Inhibition by Indole Analogs against *Serratia marcescens***

| Compound | Concentration (mM) | Biofilm Inhibition (%) |

|---|---|---|

| 5-Fluoroindole | 1 | ~60% |

| 6-Fluoroindole | 1 | ~55% |

| 5-Fluoro-2-methylindole | 1 | ~70% |

| 3-Indoleacetonitrile | 1 | ~75% |

Data derived from studies on the inhibition of biofilm formation in S. marcescens.

Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase)

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. This enzyme is a well-established target for antibacterial drugs, including the fluoroquinolone class of antibiotics.

Several indole derivatives have been identified as inhibitors of DNA gyrase. While specific data on this compound is limited, studies on related indole compounds suggest that they can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This inhibition can lead to the accumulation of DNA double-strand breaks, which is a lethal event for the bacteria.

Modulation of Pathogenic Bacterial Physiological Processes and Functions

Beyond direct killing, indole analogs can modulate various physiological processes in bacteria, thereby reducing their virulence and pathogenicity. A key mechanism in this regard is the interference with quorum sensing (QS). QS is a system of stimulus and response correlated to population density, where bacteria produce and detect signaling molecules called autoinducers to coordinate gene expression.

Indole itself is a known signaling molecule in many bacterial species. epa.gov Analogs of this compound, such as 5-fluoroindole and 6-fluoroindole, have been shown to interfere with QS systems in pathogenic bacteria like Serratia marcescens. This interference can lead to a significant reduction in the production of various virulence factors, including prodigiosin (B1679158) (a pigment with cytotoxic properties), proteases, and lipases. Furthermore, these compounds can also suppress bacterial motility, another important factor for virulence and colonization.

For instance, in S. marcescens, 5-fluoroindole and 6-fluoroindole have been shown to significantly reduce the production of the virulence factor prodigiosin and inhibit both swimming and swarming motility.

Table 2: Reduction of Virulence Factors in Serratia marcescens by Indole Analogs

| Compound | Concentration (mM) | Prodigiosin Production Reduction (%) | Protease Activity Reduction (%) | Lipase Activity Reduction (%) |

|---|---|---|---|---|

| 5-Fluoroindole | 1 | ~50% | ~40% | ~70% |

| 6-Fluoroindole | 1 | ~45% | ~30% | ~65% |

| 7-Methylindole | 1 | ~55% | ~50% | ~75% |

Data represents the percentage reduction in the production or activity of virulence factors in the presence of the indole analogs.

Anti-inflammatory Action Mechanisms

In addition to their antimicrobial properties, indole derivatives also exhibit potent anti-inflammatory activities. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.

Modulation of Pro-inflammatory Cytokines and Chemokines

A key mechanism of the anti-inflammatory action of indole analogs is the modulation of pro-inflammatory cytokines and chemokines. These signaling molecules play a crucial role in orchestrating the inflammatory response.

Studies on fluorinated indole derivatives have shown their ability to suppress the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). While specific data for this compound is not available, research on structurally related compounds provides valuable insights. For example, certain reduced fluoroquinolones, which can be considered complex indole analogs, have demonstrated significant nitric oxide (NO) scavenging and anti-inflammatory potency, with IC50 values for NO inhibition being lower than the standard anti-inflammatory drug indomethacin.

One study on a series of substituted anilino-fluoroquinolones reported the following IC50 values for the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages:

Table 3: Anti-inflammatory Activity of Fluoroquinolone Analogs

| Compound | IC50 (µM) for NO Inhibition |

|---|---|

| Reduced FQ 4e | 17.63 |

| Reduced FQ 4b | 25.5 |

| NitroFQ 3d | 27.7 |

| Reduced FQ 4f | 38.51 |

| TriazoloFQ 5c | 46.13 |

| Indomethacin (Standard) | 55.06 |

IC50 values represent the concentration required to inhibit 50% of nitric oxide production.

These findings suggest that fluorinated indole analogs can effectively modulate inflammatory pathways, highlighting their potential as therapeutic agents for inflammatory conditions. The mechanism often involves the inhibition of signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory gene expression. nih.gov

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

The anti-inflammatory properties of indole derivatives are often linked to their ability to modulate critical intracellular signaling cascades that regulate the inflammatory response.

PI3K/Akt/mTOR and NF-κB Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is central to numerous cellular processes, including inflammation and cancer. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to deregulate this pathway. nih.gov Their inhibitory action on Akt can also lead to the downregulation of nuclear factor-kappa B (NF-κB) signaling, a crucial transcription factor for pro-inflammatory cytokines and other mediators. nih.gov The hyperactivation of both PI3K/Akt/mTOR and MAPK/MEK/ERK signaling is a common feature in many cancers. nih.gov Some indole derivatives have been shown to be specific inhibitors of Akt, which in turn inhibits mTOR, effectively disrupting the entire PI3K/Akt/mTOR signaling pathway. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another cornerstone of inflammatory signaling. Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to a compensatory activation of the MAPK pathway. nih.gov Therefore, compounds that can dually target both pathways are of significant interest. Preclinical studies combining inhibitors for both PI3K and MAPK pathways have demonstrated enhanced therapeutic activity in cancer models. nih.gov While specific data on this compound is not available, the known immunomodulatory effects of inhibiting these pathways suggest a potential mechanism for its analogs. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory action. nih.gov

Research into various plant-derived and synthetic compounds has identified molecules with selective inhibitory effects on COX-2 over COX-1, which can be advantageous in reducing certain side effects. nih.gov Although specific COX inhibition data for this compound is not present in the reviewed literature, the general anti-inflammatory activity reported for some indole structures suggests that COX inhibition is a plausible mechanism of action that warrants further investigation for this specific analog. nih.gov

Anticancer Action Mechanisms

Fluorinated indole analogs have shown promise as anticancer agents, operating through various mechanisms to halt the growth and spread of cancer cells.

Apoptosis Induction and Cell Proliferation Inhibition

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells and inhibit their uncontrolled proliferation.

Cell Growth Inhibition: Analogs such as 1,1-Bis(3'-indolyl)methane (DIM) and its brominated derivative, 5,5'-dibromoDIM, have been shown to inhibit the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The IC50 values for growth inhibition were reported to be between 10-20 µM for DIM and 1-5 µM for 5,5'-dibromoDIM in both cell lines. nih.gov

Apoptosis Induction: In MCF-7 cells, both DIM and 5,5'-dibromoDIM were found to induce apoptosis. This process was associated with a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and a reduction in the mitochondrial membrane potential. nih.gov In MDA-MB-231 cells, these compounds primarily induced necrosis, although 5,5'-diBrDIM also decreased mitochondrial membrane potential. nih.gov This indicates that indole analogs can trigger cell death through multiple, sometimes cell-line-specific, pathways.

Cell Cycle Regulation: The degradation of key cell cycle proteins is another mechanism of action. For instance, 5,5'-diBrDIM was observed to downregulate cyclin D1 protein in both MCF-7 and MDA-MB-231 cells. nih.gov This degradation was shown to be mediated by the proteasome, as it could be blocked by a proteasome inhibitor. nih.gov

Interference with Critical Cellular Signaling Pathways (e.g., Protein Kinase C)

Beyond apoptosis, indole analogs can interfere with other signaling pathways vital for cancer cell survival and proliferation.

Tyrosine Kinase Inhibition: A notable analog, SU11248 (Sunitinib), which has a 5-fluoro-2-oxo-1,2-dihydroindol ylidenemethyl-pyrrole structure, acts as a potent inhibitor of receptor tyrosine kinases, including VEGF-R2 and PDGF-Rβ. nih.gov These receptors are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation. SU11248 demonstrated inhibitory activity at both the biochemical and cellular levels. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: A series of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles were synthesized and evaluated for their in-vitro DHFR-inhibitory activity. All tested derivatives showed potent inhibition, with IC50 values ranging from 3.48 ± 0.16 to 30.37 ± 1.20 μM. nih.gov DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.

Antiviral Action Mechanisms

The indole nucleus is a scaffold for various antiviral agents. researchgate.net Fluorinated indole derivatives, in particular, have been explored for their ability to combat a range of viruses.

Interference with Viral Replication and Entry Processes

The primary antiviral strategies involve disrupting the life cycle of a virus, either by preventing it from entering host cells or by inhibiting its replication machinery.

Inhibition of Viral Replication: Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and tested for their antiviral effects. researchgate.net These compounds were evaluated against several viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV) in HEL cell cultures. researchgate.net One of the most effective compounds, (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide, demonstrated excellent inhibitory activity against the tested viruses. researchgate.net Antiviral drugs like Acyclovir function by being converted into a triphosphate form that inhibits viral DNA polymerase, thereby terminating the viral DNA chain. nih.gov It is plausible that indole-based compounds could operate through similar mechanisms involving the inhibition of viral-specific enzymes.

Interference with Host Pathways: Some antiviral drugs act by interfering with host-regulated pathways that are essential for viral replication, rather than targeting viral components directly. nih.gov For example, the drug Nitazoxanide has shown broad-spectrum antiviral activity by amplifying the host's innate antiviral mechanisms. nih.gov This represents another potential, though less direct, mechanism by which indole analogs could exert antiviral effects.

Specific Targets: HIV-1 Fusion (gp41) and Integrase Inhibition

Indole derivatives have emerged as a promising class of molecules in the development of anti-HIV agents, targeting different stages of the viral life cycle. nih.gov Analogs of this compound have been investigated for their potential to inhibit two key viral processes: the fusion of the virus with host cells mediated by glycoprotein (B1211001) 41 (gp41) and the integration of the viral genome into the host chromosome catalyzed by the integrase enzyme.

The fusion of HIV-1 with a host cell is a critical step for viral entry and is mediated by the viral envelope glycoprotein gp41. nih.gov This process involves a series of conformational changes in gp41, leading to the formation of a six-helix bundle (6-HB) that brings the viral and cellular membranes into close proximity for fusion. nih.govacs.org Small molecules that can disrupt the formation of this 6-HB have the potential to act as fusion inhibitors. nih.gov

Research into indole-based compounds has identified them as potential HIV-1 fusion inhibitors that target a hydrophobic pocket on the N-heptad repeat (NHR) of gp41. nih.gov By binding to this pocket, these compounds can prevent the interaction between the NHR and the C-heptad repeat (CHR), thereby inhibiting the formation of the 6-HB and blocking viral entry. nih.gov Structure-activity relationship (SAR) studies on bis-indole compounds have shown that specific substitutions on the indole rings are crucial for their anti-fusion activity. For instance, compounds with a 6-6' linkage between the indole moieties have demonstrated submicromolar activity against both cell-cell and virus-cell fusion. acs.org

While direct studies on this compound as an HIV-1 integrase inhibitor are not prevalent in the reviewed literature, the broader class of indole derivatives has been explored for this purpose. nih.govnih.gov HIV-1 integrase is a viral enzyme essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Integrase inhibitors typically function by chelating the divalent metal ions (Mg2+) present in the enzyme's active site, which are crucial for its catalytic activity. nih.gov

Studies on indole-2-carboxylic acid derivatives have shown that the indole scaffold can serve as a core for designing potent integrase strand transfer inhibitors (INSTIs). nih.gov The carboxyl group at the C2 position, along with the indole nitrogen, can form a chelating triad (B1167595) with the Mg2+ ions in the active site. nih.gov Further modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity against HIV-1 integrase. nih.gov This suggests that a properly substituted 5-fluoroindole scaffold could potentially be designed to exhibit anti-integrase activity.

| Compound/Analog Class | Target | Mechanism of Action | Key Findings |

| Bis-indole derivatives | HIV-1 gp41 | Disruption of the six-helix bundle (6-HB) formation by binding to the NHR hydrophobic pocket. nih.gov | 6-6' linked bis-indoles show submicromolar activity against HIV fusion. acs.org |

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation of Mg2+ ions in the enzyme's active site. nih.gov | C6-halogenated benzene and C3 long branch substitutions enhance inhibitory potency. nih.gov |

Enzyme Modulation and Receptor Interactions

Beyond their antiviral properties, indole derivatives are known to interact with various enzymes and receptors, leading to a broad spectrum of biological activities.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. wikipedia.orgnih.gov PDE5 inhibitors, such as sildenafil, are well-known for their therapeutic use in erectile dysfunction and pulmonary hypertension. wikipedia.orgnih.gov These drugs act by preventing the degradation of cGMP, thereby potentiating its downstream effects. wikipedia.org

A comprehensive search of the available scientific literature did not yield direct evidence of this compound or its close analogs acting as inhibitors of Phosphodiesterase 5 (PDE5). While indole scaffolds are present in a vast array of biologically active molecules, there is no specific data within the reviewed sources to suggest that this particular compound is a significant PDE5 inhibitor.

Interactions with Tryptophan Synthase Beta Subunit

Tryptophan synthase is an essential enzyme found in bacteria, archaea, protists, fungi, and plants, responsible for catalyzing the final steps in the biosynthesis of the amino acid tryptophan. wikipedia.org The enzyme is typically a tetramer composed of two alpha and two beta subunits (α2β2). wikipedia.org The beta subunit catalyzes the condensation of indole with serine to form tryptophan. wikipedia.org

Studies have shown that 5-fluoroindole acts as an inhibitor of the tryptophan synthase beta subunit. nih.govnih.gov Research on Arabidopsis thaliana has identified mutants resistant to 5-fluoroindole, and these mutations were mapped to the gene encoding the tryptophan synthase beta subunit (TSB1). nih.govnih.gov This resistance indicates that 5-fluoroindole directly targets and inhibits the function of this enzyme. The inhibition of tryptophan synthase can lead to a tryptophan deficiency, which can be detrimental to the organism. nih.gov Further investigations into the mechanism of inhibition suggest that some inhibitors may lock the enzyme in a particular conformation, preventing the structural fluctuations necessary for its catalytic activity. core.ac.uk

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its potency and for guiding the design of more effective analogs.

Systematic Modification of Substituents and their Positional Effects on Activity

The anti-HIV activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. researchgate.netrsc.org SAR studies on indole-based HIV-1 fusion inhibitors have revealed several key features for optimal activity.

For bis-indole compounds targeting gp41, the linkage between the two indole rings is critical. A 6-6' linkage has been found to be more potent than a 5-5' linkage. acs.org The substituents on the terminal aromatic rings also play a significant role. For instance, in a series of bis-indole compounds, a meta-methoxy or para-trifluoromethyl substitution on the terminal phenyl ring had a negligible effect on activity, whereas an unsubstituted ring led to a five-fold decrease in potency. nih.govacs.org This highlights the importance of specific electronic and steric properties of the substituents.

In the context of indole-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the position of substituents on the indole ring significantly impacts their potency. researchgate.netrsc.org Variations in substituents at different positions can lead to substantial changes in anti-HIV-1 activity. researchgate.netrsc.org For example, in a series of indole-3-carbaldehyde derivatives, compounds with specific N-sulfonyl phenyl substitutions showed significant inhibition of HIV-1 integrase. indiandrugsonline.org

| Modification | Effect on Anti-HIV Activity | Reference |

| Bis-indoles (gp41 inhibitors): | ||

| 6-6' linkage vs. 5-5' linkage | 6-6' linkage is more potent. | acs.org |

| Substituents on terminal phenyl ring | m-methoxy or p-CF3 have minimal effect; unsubstituted ring decreases activity. | nih.govacs.org |

| Indole-based NNRTIs: | ||

| Variation of substituents | Significant effect on the potency of activities. | researchgate.netrsc.org |

| Indole-3-carbaldehydes (Integrase inhibitors): | ||

| N-sulfonyl phenyl substitutions | Certain substitutions lead to significant inhibition. | indiandrugsonline.org |

Hydrophobic and Electronic Contributions to Receptor Binding

In silico studies combining molecular docking and 3D-QSAR have been used to analyze the binding of indole derivatives to the HIV-1 envelope glycoprotein gp120. nih.gov These studies have shown that smaller substituents at the 7-position of the indole ring are desirable to avoid steric clashes with amino acid residues in the active site. nih.gov This underscores the importance of a precise fit between the ligand and the receptor, which is dictated by a combination of hydrophobic and electronic complementarity.

Analytical Methodologies for 5 Fluoro 3,7 Dimethyl 1h Indole in Research Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating 5-Fluoro-3,7-dimethyl-1H-indole from endogenous interferences within a biological or environmental sample. The choice of technique depends on the compound's physicochemical properties, the complexity of the matrix, and the required analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of indole (B1671886) derivatives. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase, is particularly effective for separating compounds of intermediate polarity such as this compound.

In the analysis of structurally related fluorinated indole compounds, gradient elution is commonly employed. This involves progressively changing the mobile phase composition (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol in an aqueous buffer) to effectively elute analytes with varying polarities. For instance, in the analysis of the 7-azaindole analog 5F-AB-P7AICA, a Kinetex® C18 column was used with a gradient elution program, achieving separation of isomers and metabolites within a 10-minute run time unibo.it. The mobile phase composition is critical and can be adjusted to optimize peak shape and retention time. Ion suppression techniques, involving the addition of modifiers like formic acid or ammonium acetate to the mobile phase, can be used to control the ionization state of the analyte, thereby improving chromatographic retention and the sensitivity of subsequent mass spectrometry detection.

Table 1: Example of HPLC Gradient Elution Parameters for a Related Indole Analog

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 80 | 20 | 0.4 |

| 2.5 | 75 | 25 | 0.4 |

| 5.0 | 60 | 40 | 0.4 |

| 6.5 | 35 | 65 | 0.4 |

| 7.5 | 5 | 95 | 0.4 |

| 8.5 | 5 | 95 | 0.4 |

| 8.6 | 80 | 20 | 0.4 |

| 10.0 | 80 | 20 | 0.4 |

This table is illustrative, based on methods used for structurally similar compounds like 5F-AB-P7AICA unibo.it.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. This high resolution is particularly advantageous for resolving this compound from its isomers or closely related metabolites in complex biological samples. The analysis of the synthetic cannabinoid 5F-MDMB-PICA in serum and urine samples has been successfully performed using UHPLC coupled with tandem mass spectrometry, demonstrating the technique's power in toxicological screening and metabolite identification nih.gov.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While some indole derivatives can be analyzed directly, many, including this compound, may require derivatization to enhance their volatility and thermal stability for GC analysis. This chemical modification process converts the analyte into a less polar and more volatile derivative.

GC is particularly useful when coupled with mass spectrometry (GC-MS) for identifying metabolites. For example, GC-MS has been used to identify various metabolites of the synthetic indole AM-694 in urine samples following ingestion nih.gov. The parent compound was not detected, highlighting the importance of metabolite detection in confirming exposure nih.gov. For quantitative analysis of 5-Fluorouracil in serum, a GC method with a flame ionization detector (FID) was developed after derivatization with isobutyl chloroformate, achieving a limit of detection of 0.06 μg/mL researchgate.net.

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive detection and crucial structural information. It is almost always used in conjunction with a chromatographic separation technique.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices with low analyte concentrations.

This technique is crucial for the unequivocal identification of metabolites. By analyzing the fragmentation patterns, researchers can deduce the sites of metabolic modification on the parent molecule. For instance, UHPLC-tandem mass spectrometry was employed to identify eight metabolites of 5F-MDMB-PICA in a urine sample, including two potentially new metabolites nih.gov. Similarly, a validated LC-MS/MS method was developed to identify and quantify 5-Fluoro ADB and its primary ester hydrolysis metabolite in postmortem blood samples nih.govresearchgate.net. The metabolite was found in significantly higher concentrations than the parent drug, suggesting it could be a more reliable marker for confirming use nih.govresearchgate.net.

Table 2: Example of Mass Spectrometry Parameters for a Related Fluorinated Compound (5-Fluoro ADB)

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Linear Range (Parent) | 0.01–10 ng/mL |

| Linear Range (Metabolite) | 10–500 ng/mL |

| Key Application | Quantification in human blood |

Data derived from the analysis of 5-Fluoro ADB nih.govresearchgate.net.

The combination, or "hyphenation," of chromatographic separation with mass spectrometric detection provides the ultimate in analytical performance for trace-level analysis.

GC-MS: This technique combines the high separation efficiency of GC with the sensitive and selective detection of MS. It is a gold standard for the identification of unknown volatile and semi-volatile compounds. In the context of fluorinated indoles, GC-MS has been instrumental in identifying urinary metabolites of compounds like AM-694, where products of defluorination, carboxylation, and hydroxylation were detected nih.gov.

HPLC-MS (or LC-MS): This is arguably the most powerful and versatile technique for analyzing non-volatile compounds like this compound in biological fluids. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) is a high-resolution mass spectrometry approach that provides highly accurate mass measurements, facilitating the determination of elemental compositions for the parent drug and its metabolites unibo.it. The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of uracil, 5-fluorouracil, and their respective metabolites in human plasma further showcases the power of this hyphenated technique in clinical and research settings unibe.ch.

Future Directions and Emerging Research Avenues for 5 Fluoro 3,7 Dimethyl 1h Indole

Rational Design and Synthesis of Novel Analogs for Targeted Biological Activities

The core structure of 5-Fluoro-3,7-dimethyl-1H-indole serves as a valuable starting point for the rational design and synthesis of new, more potent, and selective analogs. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. mdpi.com

Future synthetic efforts will likely focus on creating libraries of derivatives by modifying the indole (B1671886) core. This involves multi-step organic reactions, including techniques like bromination, fluorination, and the introduction of various functional groups through substitution reactions. evitachem.com For instance, researchers have successfully synthesized a series of 5-fluoro-2-oxindole derivatives, demonstrating that modifications to the indole backbone can yield compounds with significant inhibitory activity against enzymes like α-glucosidase. nih.gov One study reported that synthesized 5-fluoro-2-oxindole derivatives exhibited IC50 values for α-glucosidase inhibition that were 10 to 15 times more potent than the reference drug, acarbose. nih.gov

Similarly, the synthesis of novel indole derivatives coupled with Mannich base derivatives has yielded compounds with promising cytotoxic activity against cancer cell lines. nih.gov These synthetic strategies, often involving one-pot, multi-component reactions, provide an efficient pathway to generate structural diversity. easychair.orgnih.gov By applying these proven synthetic methodologies to the this compound scaffold, new analogs can be designed to target a wide range of biological entities, including protein kinases, viruses, and bacteria. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Indole Analogs and Their Biological Targets

| Base Scaffold | Derivative Class | Biological Target/Activity | Reference |

|---|---|---|---|

| 5-fluoro-2-oxindole | Substituted benzylidene derivatives | α-Glucosidase Inhibition | nih.gov |

| Indole | Mannich base derivatives | Cytotoxic activity (HepG2, MCF-7, HeLa cells) | nih.gov |

| 5-fluoro-1H-indole-2,3-dione | Thiosemicarbazones | Antiviral (HSV-1, HSV-2) | researchgate.netnih.gov |

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective compounds. For derivatives of this compound, in silico methods such as molecular docking are critical for predicting how these molecules might bind to specific biological targets.

Molecular modeling studies have been effectively used to understand the binding mechanisms of related compounds. For example, docking studies were performed on novel 5-fluoro-1H-indole-2,3-dione derivatives to determine their binding interactions with viral proteins like HSV-1 glycoprotein (B1211001) B and D. nih.gov Such studies help to elucidate the structure-activity relationship (SAR), explaining why certain substitutions lead to enhanced biological activity. nih.gov In another study, docking of an indole derivative against the spike glycoprotein of SARS-CoV-2 was used to predict its potential as an antiviral agent. nih.gov

Future research on this compound and its analogs will heavily rely on these computational tools. By creating virtual libraries of potential derivatives and simulating their interactions with known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. These predictive models, often combined with Density Functional Theory (DFT) studies, can also provide insights into the electronic properties and reactivity of the molecules, further refining the design process. researchgate.net

Exploration of Novel Mechanistic Pathways in Cellular and Molecular Systems

A crucial area for future investigation is the elucidation of the specific molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects. While the synthesis of novel analogs can lead to the discovery of potent compounds, a deep understanding of their mechanism of action is essential for their development as therapeutic agents or research tools.

The biological activity of indole derivatives is diverse, ranging from enzyme inhibition to the disruption of viral replication. nih.govresearchgate.net For example, some fluorinated indoles act as tyrosine kinase inhibitors, a class of drugs known for their efficacy in cancer treatment. researchgate.net Others have been found to possess antiviral properties by targeting viral enzymes or glycoproteins. researchgate.netnih.gov Research into related compounds like 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole suggests that its mechanism involves interaction with biological targets like enzymes or receptors, though specific pathways are still under investigation. evitachem.com

Future studies should employ a range of cell-based assays, proteomic and genomic approaches to identify the precise molecular targets of this compound analogs. Determining whether these compounds act on specific enzymes, signaling pathways, or protein-protein interactions will be key to understanding their potential applications and optimizing their structure for improved efficacy and reduced off-target effects.

Applications in Chemical Biology Probes and Advanced Bioimaging

The unique properties of the fluorine atom make fluorinated compounds particularly valuable as chemical biology probes and for use in advanced bioimaging techniques. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. There is virtually no background signal in biological systems, allowing for clean and specific detection.

Fluorinated indoles, such as 7-fluoroindole (B1333265), have been used in ¹⁹F NMR studies to investigate ligand binding to proteins. ossila.com This suggests a significant potential for this compound and its derivatives to be developed as ¹⁹F NMR probes for studying biological systems. These probes could be used to report on the binding events, conformational changes of proteins, or the metabolic fate of the compound in real-time.

Furthermore, the incorporation of fluorine into fluorescent dye scaffolds is a known strategy to modulate their photophysical properties. mdpi.com Analogs of this compound could be designed as novel fluorophores or as part of larger molecular probes for fluorescence imaging. These tools could enable the visualization of specific biological processes or the detection of diseased tissues, contributing to early disease diagnosis and a better understanding of cellular function. mdpi.comresearchgate.net

Table 2: Potential Applications in Chemical Biology and Bioimaging

| Application | Technique | Rationale | Reference |

|---|---|---|---|

| Protein-Ligand Interaction Studies | ¹⁹F NMR Spectroscopy | The ¹⁹F nucleus provides a sensitive and specific signal for monitoring binding events in a complex biological environment. | ossila.com |

| Cellular Imaging | Fluorescence Microscopy | Fluorine substitution can enhance the photophysical properties of fluorophores; indole is a common scaffold for fluorescent probes. | mdpi.com |

Synergistic Research Combining Synthetic, Computational, and Biological Methodologies for Compound Optimization

The most rapid and effective path to unlocking the full potential of this compound lies in a synergistic research approach that tightly integrates synthetic chemistry, computational modeling, and biological evaluation. This interdisciplinary strategy creates a powerful feedback loop for compound optimization.

The process begins with computational models predicting promising new analogs based on the this compound scaffold. researchgate.netnih.gov Guided by these in silico predictions, synthetic chemists can then efficiently produce the targeted molecules. nih.govnih.gov These newly synthesized compounds are subsequently subjected to rigorous biological testing to validate their activity and determine their mechanism of action. nih.govresearchgate.net

The results from these biological assays—such as measures of enzyme inhibition, antiviral efficacy, or cytotoxicity—are then fed back into the computational models. nih.govresearchgate.net This allows for the refinement of the models and the generation of new hypotheses, initiating the next cycle of design, synthesis, and testing. This iterative process, which combines the predictive power of computation with the empirical results of synthesis and biological screening, is the key to systematically tuning the molecular structure to achieve high affinity, selectivity, and desired pharmaceutical properties, as has been successfully demonstrated in the development of other complex inhibitors. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-3,7-dimethyl-1H-indole in laboratory settings?

A two-step reduction and alkylation protocol is commonly employed. For example, 5-fluoro-1H-indole derivatives can be synthesized via catalytic hydrogenation or hydride reduction. In one method, 5-fluoro-1H-indole-3-carbaldehyde is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 70°C for 2 hours, achieving an 82.3% yield . Subsequent alkylation at the 3- and 7-positions can be optimized using methyl halides under basic conditions. Reaction monitoring via TLC and purification by column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures product purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. For instance, ¹⁹F NMR can resolve fluorine-induced deshielding effects, while ¹H NMR identifies methyl group multiplicities. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (using SHELX or ORTEP-III) resolves bond angles and packing motifs, as demonstrated in related fluorinated indoles . Purity is assessed via HPLC (>98%) or melting point analysis .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

- Storage : In airtight containers under inert gas (N₂/Ar), away from heat and moisture .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Emergency Response : Immediate flushing with water for eye/skin exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Iodine catalysis (10 mol% in acetonitrile at 40°C for 5 hours) enhances electrophilic substitution, as shown in analogous indole systems (98% yield for trifluoroethyl derivatives) . Solvent polarity and temperature critically influence regioselectivity. For example, polar aprotic solvents (e.g., MeCN) favor C-2/C-5 substitution, while nonpolar solvents (e.g., toluene) promote C-3/C-7 activity .

Q. What role does fluorine substitution play in modulating the compound’s electronic and steric properties?

Fluorine’s strong electron-withdrawing effect increases indole ring electrophilicity, facilitating nucleophilic attacks at the C-2 position. Computational studies (DFT) on related 5-fluoroindoles show reduced HOMO-LUMO gaps (~4.2 eV), enhancing reactivity in cross-coupling reactions . Steric effects from methyl groups at C-3/C-7 can hinder π-stacking in crystal lattices, as evidenced by X-ray data (mean C–C bond length: 1.39 Å) .

Q. How can structural contradictions in crystallographic data for fluorinated indoles be resolved?

Discrepancies in bond angles or torsion parameters often arise from disordered fluorine positions. Refinement using SHELXL (with TWIN/BASF commands) and validation via PLATON’s ADDSYM tool can correct symmetry violations. For example, a 5-fluoroindole-3-carboxylic acid structure (R factor = 0.054) resolved disorder by assigning partial occupancy to fluorine atoms .

Q. What strategies are effective for evaluating bioactivity in fluorinated indole derivatives?

- Antioxidant assays : DPPH radical scavenging (IC₅₀ ~ 12 µM for 5-fluoroindole analogs) .

- Enzyme inhibition : Fluorine’s electronegativity enhances binding to catalytic sites (e.g., Flt3 kinase inhibition with IC₅₀ = 33 nM) .

- Cellular uptake : LogP values (~2.8 for this compound) predict moderate membrane permeability .

Methodological Challenges and Data Interpretation

Q. How should researchers address low yields in multi-step syntheses of this compound?

- Step optimization : Replace LiAlH4 with milder reductants (e.g., NaBH4/I2) to minimize over-reduction .

- Catalyst screening : FeCl3 or I2 in MeCN improves yields (67–98%) for analogous indole alkylation .

- Byproduct analysis : LC-MS identifies dimers or dehalogenated byproducts, guiding solvent selection (e.g., DMF vs. PEG-400) .

Q. What analytical techniques resolve overlapping signals in NMR spectra of fluorinated indoles?

- ²D NMR : COSY and HSQC distinguish coupled protons (e.g., methyl groups at δ 2.35–2.50 ppm) .

- Variable-temperature NMR : Suppresses exchange broadening in flexible side chains .

- ¹⁹F-¹H HOESY : Maps spatial proximity between fluorine and methyl protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.